molecular formula C20H18ClNO4 B13880367 Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate

Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate

Cat. No.: B13880367
M. Wt: 371.8 g/mol
InChI Key: ISTVIISABQNFHS-UHFFFAOYSA-N
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Description

Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with a chlorobenzoyl group, a methoxyindole moiety, and a propanoate ester group.

Preparation Methods

The synthesis of Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation using a methylating agent such as dimethyl sulfate or methyl iodide.

    Esterification: Finally, the ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyindole moiety may also play a role in modulating biological pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate can be compared with other similar compounds, such as:

    Methyl 3-[3-(4-bromobenzoyl)-6-methoxyindol-1-yl]propanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Methyl 3-[3-(4-fluorobenzoyl)-6-methoxyindol-1-yl]propanoate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

    Methyl 3-[3-(4-methylbenzoyl)-6-methoxyindol-1-yl]propanoate: The presence of a methyl group instead of chlorine can influence its chemical behavior and interactions.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate

InChI

InChI=1S/C20H18ClNO4/c1-25-15-7-8-16-17(20(24)13-3-5-14(21)6-4-13)12-22(18(16)11-15)10-9-19(23)26-2/h3-8,11-12H,9-10H2,1-2H3

InChI Key

ISTVIISABQNFHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2CCC(=O)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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